molecular formula C23H19F2N3O3S2 B2923902 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluorophenyl)-4-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide CAS No. 1982951-01-8

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluorophenyl)-4-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide

Cat. No. B2923902
CAS RN: 1982951-01-8
M. Wt: 487.54
InChI Key: OAOQYCAEWDAIGT-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluorophenyl)-4-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C23H19F2N3O3S2 and its molecular weight is 487.54. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluorophenyl)-4-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluorophenyl)-4-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The compound belongs to a category of compounds synthesized for their potential biological activities, including inhibitory effects on various enzymes and antiproliferative activities against cancer cell lines. For instance, sulfonamide derivatives, including pyrazoline benzene sulfonamides, have been synthesized and studied for their cytotoxic activities on tumor and non-tumor cell lines. These compounds were found to exhibit selective cytotoxicity and superior carbonic anhydrase (CA) inhibitory activity compared to reference compounds, indicating their potential for further investigation as anticancer agents and enzyme inhibitors (Kucukoglu et al., 2016).

Another study focused on synthesizing pyrazoline benzensulfonamides to evaluate their inhibitory potency against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme. The study found that these compounds also exhibited low cytotoxicity towards oral squamous cancer cell carcinoma (OSCC) cell lines, highlighting their therapeutic potential with low side effects (Ozmen Ozgun et al., 2019).

Antiproliferative and Enzyme Inhibition Activities

Compounds related to the chemical structure of interest have shown significant antiproliferative activities. For example, pyrazole-sulfonamide derivatives were synthesized and tested against HeLa and C6 cell lines, showing broad-spectrum antitumor activity. This suggests that modifications to the sulfonamide structure, as seen in the compound of interest, could yield promising antitumor agents (Mert et al., 2014).

Furthermore, studies on sulfonamide-based hybrid compounds have demonstrated that these entities possess a wide range of pharmacological activities, including anti-cancer, anti-carbonic anhydrase, and anti-acetylcholinesterase effects. The incorporation of sulfonamide with pyrazole and other pharmacophores into a single molecule has been a fruitful strategy in medicinal chemistry for designing compounds with potent activities for multiple bioactivities (Ghomashi et al., 2022).

properties

IUPAC Name

2-(3,5-dimethylpyrazole-1-carbonyl)-N-(3-fluorophenyl)-4-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O3S2/c1-14-11-15(2)28(26-14)23(29)21-22(20(13-32-21)16-7-9-17(24)10-8-16)33(30,31)27(3)19-6-4-5-18(25)12-19/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOQYCAEWDAIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)S(=O)(=O)N(C)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluorophenyl)-4-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide

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